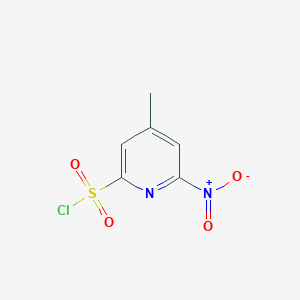
4-Methyl-6-nitropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-nitropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the 4th position, a nitro group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitropyridine-2-sulfonyl chloride typically involves the nitration of 4-methylpyridine followed by sulfonylation. The nitration process introduces the nitro group at the 6th position, while the sulfonylation process introduces the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of strong acids and chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is 4-Methyl-6-aminopyridine-2-sulfonyl chloride.
Oxidation Reactions: The major product is 4-Carboxy-6-nitropyridine-2-sulfonyl chloride.
Applications De Recherche Scientifique
4-Methyl-6-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,3,5,6-tetrachloropyridine: Similar in structure but with chlorine atoms instead of nitro and sulfonyl chloride groups.
4-Methyl-2,6-difluoropyridine: Contains fluorine atoms instead of nitro and sulfonyl chloride groups.
4-Methyl-2,6-dichloropyridine: Contains chlorine atoms at the 2nd and 6th positions.
Uniqueness
4-Methyl-6-nitropyridine-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications .
Propriétés
Formule moléculaire |
C6H5ClN2O4S |
|---|---|
Poids moléculaire |
236.63 g/mol |
Nom IUPAC |
4-methyl-6-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c1-4-2-5(9(10)11)8-6(3-4)14(7,12)13/h2-3H,1H3 |
Clé InChI |
XQFRWTXGCROYQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















